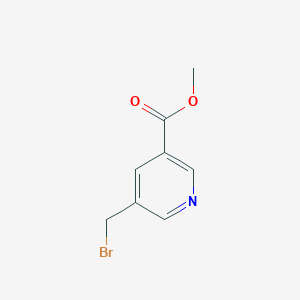
Methyl 3-(benzyloxy)-4-nitrobenzoate
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves various chemical reactions, including tandem oxidative aminocarbonylation-cyclization reactions carried out in the presence of catalytic amounts of PdI2 in conjunction with an excess of KI under specific conditions .Molecular Structure Analysis
The molecular structure of a compound can be investigated using quantum chemical computations. These studies are crucial for understanding the electronic behavior and stability of the compound .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical properties of related benzoate compounds have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds .科学的研究の応用
Synthesis of Beta-Amino Acid Derivatives
Methyl 3-(benzyloxy)-4-nitrobenzoate: is used in the synthesis of beta-amino acid derivatives, which are crucial for the development of various peptides and proteins. The stereoselective synthesis of these compounds is often achieved through reactions like the Arndt-Eistert homologation and Wolff rearrangement .
Cyclodepsipeptide Fragment Synthesis
This compound serves as a fragment in the synthesis of novel cytotoxic cyclodepsipeptides such as onchidin, which exhibit moderate cytotoxic activity. These peptides have potential applications in cancer research and treatment .
Chiral Building Blocks
The compound’s structure allows it to act as a chiral building block in organic synthesis. This is particularly useful in the preparation of peptides containing specific stereochemistry, which is important in drug development and biochemical research.
Protecting Group in Peptide Synthesis
The benzyloxy group in Methyl 3-(benzyloxy)-4-nitrobenzoate can act as a protecting group during peptide synthesis. This prevents unwanted reactions at protected sites while allowing selective modifications elsewhere in the molecule.
Research Tool for Aspartic Acid Analogues
Due to its structural similarity to L-aspartic acid, this compound is valuable for studying the biological functions of aspartic acid. It can be used to develop new drugs or diagnostic tools that target aspartic acid pathways.
Synthesis of D-Aspartic Acid Residues
It is used in the synthesis of peptides containing D-aspartic acid residues. The presence of the benzyloxy carbonyl group allows for selective deprotection and subsequent incorporation into peptides.
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 4-nitro-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCJSGXSVJQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567612 | |
| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyloxy)-4-nitrobenzoate | |
CAS RN |
209528-69-8 | |
| Record name | Methyl 3-(benzyloxy)-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
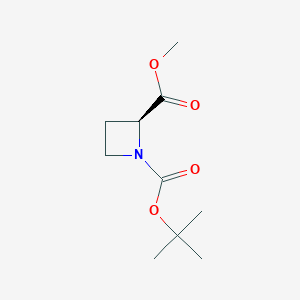
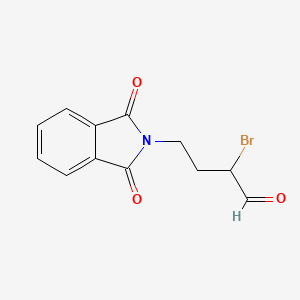
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
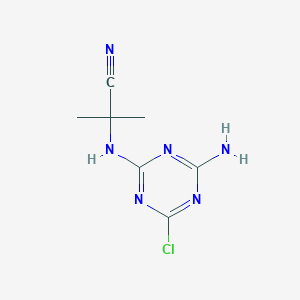


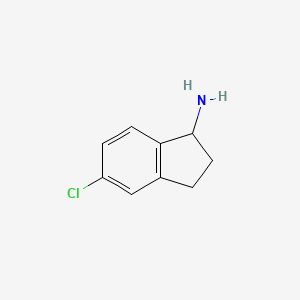
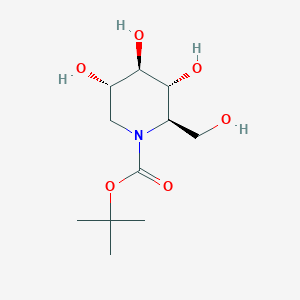

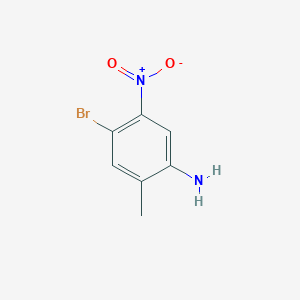
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
